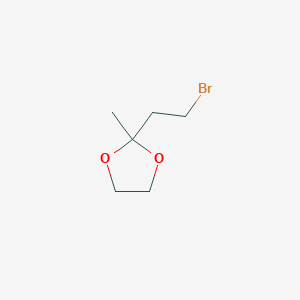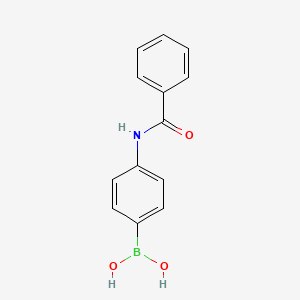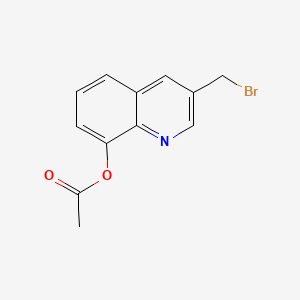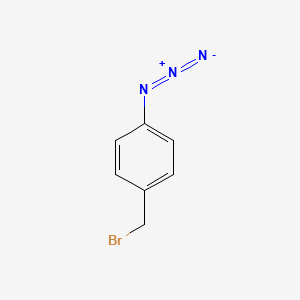
N-(3-aminophényl)benzènesulfonamide
Vue d'ensemble
Description
N-(3-Aminophenyl)benzenesulfonamide, also known as APBS, is a versatile and widely used compound in a variety of scientific fields. It is an organic compound that belongs to the class of benzenesulfonamides and is composed of an amine group, a benzene ring and a sulfonamide group. APBS has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology, and is used in various laboratory experiments.
Applications De Recherche Scientifique
Applications anticancéreuses
“N-(3-aminophényl)benzènesulfonamide” et ses dérivés ont été étudiés pour leurs propriétés anticancéreuses potentielles . Ces composés ont montré des effets inhibiteurs importants contre certaines lignées de cellules cancéreuses, telles que la lignée de cellules cancéreuses du sein triple-négatif (MDA-MB-231) et une autre lignée de cellules cancéreuses du sein (MCF-7) . Certains de ces dérivés ont montré une grande sélectivité contre ces lignées de cellules cancéreuses .
Applications antimicrobiennes
Outre leurs propriétés anticancéreuses, les dérivés de “this compound” ont également été étudiés pour leurs propriétés antimicrobiennes . Ces composés pourraient potentiellement être utilisés dans le développement de nouveaux agents antimicrobiens .
Inhibition de l'anhydrase carbonique IX
Les dérivés de “this compound” ont été trouvés pour inhiber l'anhydrase carbonique IX . L'anhydrase carbonique IX est surexprimée dans de nombreuses tumeurs solides, et son inhibition peut être une cible utile pour la découverte de nouveaux agents antiprolifératifs .
Induction de l'apoptose
Certains dérivés de “this compound” ont été trouvés pour induire l'apoptose dans les cellules cancéreuses . Par exemple, un dérivé a été capable d'induire l'apoptose dans les cellules MDA-MB-231 .
Études de captation cellulaire
Les dérivés de “this compound” ont été étudiés pour leur captation cellulaire dans les cellules cancéreuses . Comprendre la captation cellulaire de ces composés peut fournir des informations précieuses sur leur mécanisme d'action .
Recherche en protéomique
“this compound” est également utilisé comme un biochimique pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, et ce composé peut être utilisé dans diverses applications de la protéomique .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which n-(3-aminophenyl)benzenesulfonamide belongs, are known to inhibit dihydropteroate synthetase, a vital enzyme for the synthesis of tetrahydrofolate .
Mode of Action
Sulfonamides, including N-(3-aminophenyl)benzenesulfonamide, are competitive inhibitors of dihydropteroate synthetase . They bind to the enzyme’s active site, preventing the normal substrate, para-aminobenzoic acid (PABA), from binding. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial coenzyme for nucleic acid synthesis .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by N-(3-aminophenyl)benzenesulfonamide disrupts the folate synthesis pathway . This disruption prevents the formation of tetrahydrofolate, which is essential for the synthesis of purine and pyrimidine nucleotides. These nucleotides are the building blocks of DNA and RNA, so their depletion inhibits bacterial growth and division .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of tetrahydrofolate synthesis by N-(3-aminophenyl)benzenesulfonamide results in the depletion of nucleotides, inhibiting DNA and RNA synthesis. This inhibition prevents bacterial growth and division, leading to a bacteriostatic effect .
Analyse Biochimique
Biochemical Properties
N-(3-aminophenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of lysine-specific demethylase 1. This enzyme is involved in the regulation of histone methylation, which affects gene expression and cellular function. N-(3-aminophenyl)benzenesulfonamide interacts with lysine-specific demethylase 1 by binding to its active site, thereby inhibiting its activity. This interaction is selective and reversible, making N-(3-aminophenyl)benzenesulfonamide a valuable tool for studying the role of lysine-specific demethylase 1 in various biological processes .
Cellular Effects
N-(3-aminophenyl)benzenesulfonamide has been shown to influence various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation by affecting cell signaling pathways and gene expression. For example, N-(3-aminophenyl)benzenesulfonamide can downregulate the expression of genes involved in cell cycle progression, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of N-(3-aminophenyl)benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of lysine-specific demethylase 1, N-(3-aminophenyl)benzenesulfonamide inhibits the demethylation of histone H3 at lysine 4 and lysine 9. This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular function. Additionally, N-(3-aminophenyl)benzenesulfonamide can inhibit other enzymes, such as carbonic anhydrase IX, which plays a role in cellular pH regulation and tumor progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-aminophenyl)benzenesulfonamide can change over time. This compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that N-(3-aminophenyl)benzenesulfonamide can have sustained effects on cellular function, including prolonged inhibition of lysine-specific demethylase 1 and carbonic anhydrase IX. These long-term effects can lead to changes in gene expression and cellular metabolism that persist even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of N-(3-aminophenyl)benzenesulfonamide vary with different dosages in animal models. At low doses, this compound can selectively inhibit lysine-specific demethylase 1 without causing significant toxicity. At higher doses, N-(3-aminophenyl)benzenesulfonamide may cause adverse effects, such as liver toxicity and changes in blood chemistry. Threshold effects have been observed, where the compound’s efficacy and toxicity increase sharply beyond a certain dosage .
Metabolic Pathways
N-(3-aminophenyl)benzenesulfonamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can inhibit carbonic anhydrase IX, which is involved in the regulation of cellular pH and metabolic flux. By inhibiting this enzyme, N-(3-aminophenyl)benzenesulfonamide can alter the levels of metabolites and affect cellular energy production .
Transport and Distribution
Within cells and tissues, N-(3-aminophenyl)benzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on gene expression and chromatin structure. The transport and distribution of N-(3-aminophenyl)benzenesulfonamide can influence its localization and activity within cells .
Subcellular Localization
N-(3-aminophenyl)benzenesulfonamide is primarily localized in the nucleus, where it interacts with histone proteins and enzymes involved in gene regulation. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of N-(3-aminophenyl)benzenesulfonamide are closely linked to its localization within the cell, as it needs to be in proximity to its target enzymes to exert its effects .
Propriétés
IUPAC Name |
N-(3-aminophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYQFOIEMVGGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474387 | |
| Record name | N-(3-aminophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104997-09-3 | |
| Record name | N-(3-aminophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)







![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)
